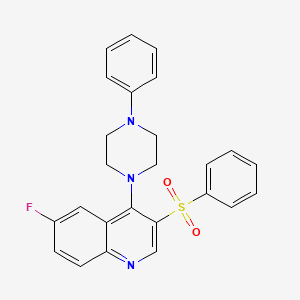

3-(benzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline

Description

3-(Benzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline is a synthetic quinoline derivative characterized by three key substituents:

- Position 6: A fluorine atom, contributing to metabolic stability and lipophilicity.

- Position 4: A 4-phenylpiperazinyl group, a common pharmacophore in bioactive molecules targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

The compound’s synthesis likely follows protocols similar to those described for related derivatives, such as coupling benzenesulfonyl halides with amine intermediates under mild conditions (e.g., triethylamine in DCM/EtOH) .

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-4-(4-phenylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O2S/c26-19-11-12-23-22(17-19)25(24(18-27-23)32(30,31)21-9-5-2-6-10-21)29-15-13-28(14-16-29)20-7-3-1-4-8-20/h1-12,17-18H,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFKGILKLIOEII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several quinoline derivatives, differing in substituents at positions 3, 4, and 6. Below is a comparative analysis based on molecular data and substituent effects:

Table 1: Structural and Physicochemical Comparison

*Inferred from structural analogs due to absence of direct data.

Key Observations:

Methoxybenzenesulfonyl (): Methoxy groups improve aqueous solubility but may reduce membrane permeability .

Position 6 Substitutions: Fluoro vs. Chloro: Fluorine’s small size and electronegativity favor metabolic stability, while chloro substituents increase molecular weight and lipophilicity .

Position 4 Variations: 4-Phenylpiperazinyl vs. 4-(2-Fluorophenyl)piperazinyl: Fluorine’s inductive effects may fine-tune receptor affinity or selectivity (e.g., dopamine D₂ vs. D₃) . Piperazinyl vs. Piperidinyl: Piperazinyl groups (basic nitrogen) enhance solubility in acidic environments, whereas piperidinyl groups (non-basic) may improve CNS penetration .

Research Implications

While the provided evidence lacks explicit bioactivity data, structural trends suggest:

- Antimicrobial Potential: Fluoroquinolones with piperazinyl groups (e.g., ciprofloxacin analogs) often target DNA gyrase; sulfonyl groups may introduce novel mechanisms .

- CNS Applications : The 4-phenylpiperazinyl moiety is common in antipsychotics (e.g., aripiprazole), hinting at possible neuropsychiatric activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.